molecular formula C16H14BrN3O B6345631 2-Amino-5-benzyl-5-(4-bromophenyl)-4,5-dihydro-1H-imidazol-4-one CAS No. 1354923-35-5

2-Amino-5-benzyl-5-(4-bromophenyl)-4,5-dihydro-1H-imidazol-4-one

Cat. No. B6345631
CAS RN: 1354923-35-5
M. Wt: 344.21 g/mol
InChI Key: WUKJGYZFDTVELF-UHFFFAOYSA-N
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Description

2-Amino-5-benzyl-5-(4-bromophenyl)-4,5-dihydro-1H-imidazol-4-one, also known as ABB-I-4-one, is a synthetic organic compound with a molecular formula of C11H11BrN2O. It is a benzimidazole derivative with a wide range of applications in both scientific research and industrial processes. ABB-I-4-one has been extensively studied due to its potential use in drug development and its ability to act as an inhibitor of enzymes and other biological targets.

Scientific Research Applications

2-Amino-5-benzyl-5-(4-bromophenyl)-4,5-dihydro-1H-imidazol-4-one has been widely used in scientific research due to its ability to act as an inhibitor of enzymes and other biological targets. It has been used to study the effects of enzyme inhibition on various biochemical pathways, as well as to study the effects of drug-target interactions on cellular processes. It has also been used to study the mechanisms of action of various drugs and to investigate the structure-activity relationships of potential drug candidates.

Mechanism of Action

2-Amino-5-benzyl-5-(4-bromophenyl)-4,5-dihydro-1H-imidazol-4-one is believed to act as an inhibitor of enzymes and other biological targets by binding to the active site of the target molecule. This binding prevents the target molecule from performing its normal function, thus inhibiting its activity. The exact mechanism of action of 2-Amino-5-benzyl-5-(4-bromophenyl)-4,5-dihydro-1H-imidazol-4-one is still under investigation, but it is believed to involve the binding of the compound to the active site of the target molecule, as well as the formation of a covalent bond between the compound and the target molecule.
Biochemical and Physiological Effects
2-Amino-5-benzyl-5-(4-bromophenyl)-4,5-dihydro-1H-imidazol-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and proteases. It has also been shown to inhibit the growth of various bacteria and fungi. In addition, 2-Amino-5-benzyl-5-(4-bromophenyl)-4,5-dihydro-1H-imidazol-4-one has been shown to have anti-inflammatory and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

2-Amino-5-benzyl-5-(4-bromophenyl)-4,5-dihydro-1H-imidazol-4-one has several advantages for use in laboratory experiments. It is a relatively stable compound, with a long shelf life, and is easily synthesized in aqueous solution. It is also non-toxic, making it safe to handle and use in laboratory experiments. However, 2-Amino-5-benzyl-5-(4-bromophenyl)-4,5-dihydro-1H-imidazol-4-one is not very soluble in water, which can limit its use in some experiments.

Future Directions

The potential applications of 2-Amino-5-benzyl-5-(4-bromophenyl)-4,5-dihydro-1H-imidazol-4-one are still being explored. Future research could focus on the development of new synthesis methods for the compound, as well as the development of new derivatives with improved properties. Additionally, further research could be conducted to investigate the mechanism of action of 2-Amino-5-benzyl-5-(4-bromophenyl)-4,5-dihydro-1H-imidazol-4-one and its effects on various biochemical pathways. Finally, future studies could focus on the development of new therapeutic applications for the compound, such as the treatment of cancer and other diseases.

Synthesis Methods

2-Amino-5-benzyl-5-(4-bromophenyl)-4,5-dihydro-1H-imidazol-4-one can be synthesized through the reaction of 4-bromobenzaldehyde with 2-amino-5-benzyl-4,5-dihydro-1H-imidazole in the presence of a base such as K2CO3. The reaction proceeds in three steps: (1) the formation of a Schiff base intermediate; (2) the formation of an imine; and (3) the cyclization of the imine to yield 2-Amino-5-benzyl-5-(4-bromophenyl)-4,5-dihydro-1H-imidazol-4-one. The reaction is typically carried out in aqueous solution at room temperature, and yields a white solid product.

properties

IUPAC Name

2-amino-4-benzyl-4-(4-bromophenyl)-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O/c17-13-8-6-12(7-9-13)16(14(21)19-15(18)20-16)10-11-4-2-1-3-5-11/h1-9H,10H2,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKJGYZFDTVELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-benzyl-5-(4-bromophenyl)-4,5-dihydro-1H-imidazol-4-one

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